7-benzyl-8-(bis(2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
This compound belongs to the purine-2,6-dione family, characterized by a xanthine core modified with substituents at positions 1, 3, 7, and 8. Key structural features include:
- N1 and N3: Methyl groups, enhancing metabolic stability compared to unsubstituted xanthines.
- C8: A bis(2-hydroxyethyl)amino group, introducing polarity and hydrogen-bonding capacity.
The purine-2,6-dione scaffold is associated with diverse biological activities, including adenosine receptor modulation, phosphodiesterase inhibition, and kinase targeting .
Properties
IUPAC Name |
7-benzyl-8-[bis(2-hydroxyethyl)amino]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-20-15-14(16(26)21(2)18(20)27)23(12-13-6-4-3-5-7-13)17(19-15)22(8-10-24)9-11-25/h3-7,24-25H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYFGXZPMCOCPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(CCO)CCO)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376622-29-6 | |
| Record name | 7-BENZYL-8-(BIS(2-HO-ETHYL)AMINO)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
7-benzyl-8-(bis(2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 376622-29-6, is a purine derivative with significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C18H23N5O4 |
| Molecular Weight | 373.41 g/mol |
| CAS Number | 376622-29-6 |
| Purity | NLT 98% |
The compound features a complex structure that includes a purine core modified with a benzyl group and bis(2-hydroxyethyl)amino substituents. These modifications are crucial for its biological activity.
The biological activity of 7-benzyl-8-(bis(2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6-dione is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may act as an inhibitor of specific enzymes involved in nucleotide metabolism and signaling pathways.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as adenosine deaminase and xanthine oxidase, which are crucial in purine metabolism.
- Receptor Modulation : It may also interact with adenosine receptors, leading to altered cellular responses that can affect inflammation and immune responses.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance:
- Study on Cell Lines : In vitro studies demonstrated that 7-benzyl-8-(bis(2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6-dione exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation.
- Animal Models : In vivo experiments have shown promising results in tumor-bearing mice, where treatment with this compound led to significant tumor reduction compared to control groups.
Neuroprotective Effects
Recent research suggests that this compound may also possess neuroprotective properties:
- Neuroprotection Studies : Preliminary studies indicate that it can protect neuronal cells from oxidative stress-induced damage. This effect is believed to be mediated through the modulation of antioxidant enzyme activity and reduction of inflammatory cytokines.
Case Study 1: Anticancer Efficacy
A pivotal study published in Journal of Medicinal Chemistry investigated the effects of 7-benzyl-8-(bis(2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6-dione on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. The study concluded that the compound could serve as a lead for developing new anticancer agents.
Case Study 2: Neuroprotective Properties
In a study published in Neuroscience Letters, researchers evaluated the neuroprotective effects of this compound in a rat model of ischemic stroke. The administration of the compound resulted in reduced infarct size and improved neurological scores compared to untreated controls, suggesting significant protective effects on brain tissue.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly as a potential inhibitor of glycogen synthase kinase 3 (GSK-3), a key enzyme involved in cellular signaling pathways that regulate metabolism and cell proliferation. GSK-3 is implicated in numerous diseases, including diabetes and cancer.
Inhibition Studies
- A study demonstrated that derivatives of this compound could achieve IC50 values below 10 µM against GSK-3, indicating potent inhibitory effects .
- The binding interactions were characterized using computational docking studies, revealing that the compound forms critical hydrogen bonds with amino acids in the active site of GSK-3, which is essential for its enzymatic function .
Medicinal Chemistry Applications
-
Anticancer Research
- Compounds similar to 7-benzyl-8-(bis(2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione are being explored for their ability to modulate pathways involved in tumor growth and survival. By inhibiting GSK-3, these compounds may induce apoptosis in cancer cells and sensitize them to chemotherapy agents.
- Neuroprotective Agents
Case Study 1: GSK-3 Inhibition
A recent study evaluated various analogs of purine derivatives for their efficacy against GSK-3. The results indicated that modifications to the benzyl group significantly enhanced binding affinity and selectivity towards GSK-3 over other kinases .
Case Study 2: Drug Development Pipeline
The compound has been included in drug development pipelines targeting metabolic disorders due to its ability to influence insulin signaling pathways through GSK-3 inhibition. Preclinical trials are ongoing to assess safety and efficacy profiles .
| Compound Name | IC50 (µM) | Target Enzyme | Notes |
|---|---|---|---|
| 7-benzyl-8-(bis(2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | <10 | GSK-3 | Potent inhibitor |
| Compound A | 20 | GSK-3 | Moderate activity |
| Compound B | 5 | GSK-3 | High selectivity |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects at Position 8
The C8 substituent critically influences physicochemical and pharmacological properties.
Key Observations :
- Chloro and phenyl substituents increase melting points (152–164°C) due to enhanced crystallinity but reduce solubility .
- Bis(2-hydroxyethyl)amino confers water solubility via hydroxyl groups, contrasting with hydrophobic phenyl or sulfonyl groups.
- Sulfonyl derivatives (e.g., compound 34 in ) exhibit strong electron-withdrawing effects, improving binding to kinases but limiting bioavailability .
Substituent Effects at N7 and N3
Key Observations :
- Benzyl at N7 balances lipophilicity and steric bulk, enabling receptor interactions without excessive hydrophobicity.
- 3-Isohexyl substitution (e.g., compound 8e in ) improves enzyme inhibition compared to methyl, suggesting alkyl chain length modulates activity .
- 2-Chlorobenzyl () enhances 5-HT receptor binding, highlighting the role of halogenation in target engagement .
Receptor Affinity and Selectivity
- 5-HT1A/5-HT2A/5-HT7 Ligands : Compound 21 () with a piperazinylbutyl chain at C8 shows antidepressant and anxiolytic effects .
- D2/5-HT6 Ligands: 3,7-Dimethyl derivatives (e.g., compound 12 in ) demonstrate nanomolar affinity, emphasizing the importance of spacer length and arylpiperazine groups .
Solubility and Pharmacokinetics
Research Implications
The bis(2-hydroxyethyl)amino group in the target compound offers a strategic balance between solubility and target engagement. Future studies should explore:
- Receptor Profiling: Screen against adenosine, serotonin, and kinase targets.
- SAR Optimization : Hybridize with sulfonyl or piperazinyl groups to enhance potency.
- Formulation Development: Leverage hydrophilicity for intravenous or topical delivery.
Q & A
Q. What synthetic strategies are commonly employed for the preparation of 7-benzyl-8-(bis(2-hydroxyethyl)amino)-1,3-dimethylpurine-2,6-dione?
- Methodological Answer : The synthesis typically involves functionalizing the purine core at positions 7 and 7. For example:
- Step 1 : Alkylation of the xanthine scaffold (1,3-dimethylxanthine) with benzyl bromide to introduce the 7-benzyl group.
- Step 2 : Nucleophilic substitution at position 8 using bis(2-hydroxyethyl)amine under anhydrous conditions (e.g., DMF, 60–80°C) .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the product.
- Key Validation : Confirm regioselectivity via -NMR (e.g., benzyl protons at δ 4.8–5.2 ppm) and LC-MS for molecular weight verification .
Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column (ACN/0.1% TFA gradient) to assess purity (>95%) .
- NMR : Confirm substituent positions (e.g., bis(2-hydroxyethyl)amino group via δ 3.4–3.7 ppm for -CH₂-OH and δ 2.6–3.0 ppm for N-CH₂-) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 403.2) .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) to identify hydrolytic sensitivity, particularly at the 8-amino group .
Advanced Research Questions
Q. How can researchers resolve contradictory pharmacological data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Hypothesis Testing : Evaluate metabolic stability (e.g., liver microsomal assays) to identify rapid hydrolysis of the bis(2-hydroxyethyl)amino group in vivo .
- Structural Analogues : Synthesize derivatives with stabilized amino groups (e.g., tert-butyl carbamate protection) to compare activity .
- Pharmacokinetic Modeling : Use compartmental models to correlate in vitro IC values with observed in vivo efficacy .
Q. What computational approaches are effective for optimizing the compound’s binding affinity to adenosine receptors?
- Methodological Answer :
- Docking Studies : Utilize AutoDock Vina or Schrödinger Suite to model interactions with A receptor binding pockets (e.g., hydrogen bonding with Asn253 and hydrophobic contacts with Phe168) .
- MD Simulations : Perform 100-ns simulations (AMBER force field) to assess conformational stability of the 8-amino substituent in aqueous environments .
- QSAR Analysis : Train models using purine derivatives’ logP and polar surface area to predict affinity trends .
Q. How can researchers address challenges in stereochemical control during synthesis of analogues with modified 8-amino substituents?
- Methodological Answer :
- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak IA column) or diastereomeric salt formation (e.g., tartaric acid) to separate enantiomers .
- Asymmetric Catalysis : Use Cu(I)/bis(oxazoline) catalysts for enantioselective alkylation at position 8 .
- Solid-State Analysis : Single-crystal X-ray diffraction (e.g., Acta Crystallographica data) to confirm absolute configuration .
Key Considerations for Experimental Design
- Informer Libraries : Screen against Merck’s Aryl Halide Chemistry Informer Library (18 compounds) to benchmark reactivity and regioselectivity .
- Safety Protocols : Follow P201/P210 guidelines (e.g., avoid open flames during THF reflux) .
- Theoretical Frameworks : Align mechanistic studies with adenosine receptor signaling pathways to contextualize pharmacological data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
